N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide
Description
This compound features a sulfonamide core linked to a 4-fluorophenyl group, a phenylpiperazine moiety, and a dimethylamino-substituted phenyl ethyl chain. The sulfonamide group may enhance hydrogen-bonding interactions, while fluorine improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-12-8-21(9-13-23)26(20-28-34(32,33)25-14-10-22(27)11-15-25)31-18-16-30(17-19-31)24-6-4-3-5-7-24/h3-15,26,28H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAJLVSVRBNXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H31FN4O2S, and it has a molecular weight of approximately 485.62 g/mol. Its structure includes:
- Dimethylamino Group : Enhances solubility and biological activity.
- Phenylpiperazine Moiety : Associated with neuropharmacological properties.
- Fluorobenzene Sulfonamide Group : Imparts stability and potential for interaction with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances solubility |
| Phenylpiperazine Moiety | Neuropharmacological activity |
| Fluorobenzene Sulfonamide | Stability and interaction potential |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in several neuropsychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like Effects : Through modulation of serotonin and dopamine pathways.
- Antipsychotic Activity : Potentially beneficial in treating schizophrenia due to its selective binding to dopamine D3 receptors.
Case Studies
-
Dopamine Receptor Binding
- A study demonstrated that the compound binds selectively to dopamine D3 receptors, with a Ki value indicating significant potency in displacing radiolabeled dopamine. This suggests therapeutic potential in conditions like schizophrenia and addiction .
-
Behavioral Studies
- In animal models, administration of the compound resulted in reduced depressive-like behavior, supporting its potential as an antidepressant agent .
Research Findings
Recent studies have focused on the synthesis and characterization of the compound, exploring its biological implications:
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, starting from 4-(dimethylamino)phenyl derivatives and phenylpiperazine intermediates. Key methods include:
- Coupling Reactions : Utilizing reagents like EDCI for efficient formation of the final product.
- Purification Techniques : Employing HPLC for high purity levels necessary for biological testing.
Data Table of Biological Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Dopamine D3 Receptor Binding | High affinity; potential for neuropsychiatric treatment | |
| Antidepressant Effects | Reduced depressive behavior in animal models | |
| Pharmacological Profiling | Modulation of serotonin pathways |
Comparison with Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Linkages
a. N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide ()
- Key Differences: Replaces the dimethylamino-phenyl group with a nitrobenzamide moiety.
b. N-[2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()
c. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Key Differences : Uses an acetamide linker and a 4-methylphenyl sulfonyl group.
Bis-Sulfonamide Derivatives
Piperazine Derivatives with Aryl Substituents ()
Several compounds from highlight the impact of substituent variation:
- 3h : 3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulfonate
- 3i : 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulfonate
- 3e' : 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine
Structural and Functional Insights :
- Fluorine and chlorine substituents modulate receptor affinity via electronic effects.
- Methoxy groups (-OCH₃) improve solubility but may reduce blood-brain barrier penetration compared to dimethylamino groups .
Dual Sulfonamide-Methoxy Derivatives ()
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzene-1-sulfonyl)piperazin-1-yl]benzene-1-sulfonamide
- Key Differences : Dual sulfonamide groups with methoxy substituents.
- Implications : Methoxy groups enhance solubility but may compete with sulfonamide hydrogen-bonding interactions .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
